2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride is a compound belonging to the benzodiazepine class, known for its diverse biological activities. Benzodiazepines are well-regarded for their applications in medicinal chemistry, particularly for their sedative, anxiolytic, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-trimethyl-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with 4-methylpent-3-en-2-one. This reaction is carried out under dry conditions using acetone as a solvent . Another method involves the condensation reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde derivatives in ethanol .
Industrial Production Methods
Industrial production methods for benzodiazepines often involve large-scale condensation and cyclization reactions. Catalysts such as BiCl3 and molecular iodine are used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,4,8-trimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogens or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of halogenated or alkylated benzodiazepine derivatives.
Scientific Research Applications
2,4,8-trimethyl-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,4,8-trimethyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound also interacts with other molecular targets, including various ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine
- 1,5-benzodiazepines
- Benzimidazoles
Uniqueness
2,4,8-trimethyl-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and potentially its ability to cross the blood-brain barrier, making it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11;/h4-7,14H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYWHRKAHAOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C(N2)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.